N-(4-fluorobenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with fluorophenyl, pyridinyl, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This could include the use of specific boron reagents tailored for the process, as well as the implementation of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Benzofuran derivatives: Explored for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-[(4-Fluorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21FN2O2/c1-15-12-20-17(3)23(29-21(20)13-16(15)2)24(28)27(22-6-4-5-11-26-22)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3 |
InChI Key |
SLLJUBDTJFAFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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